molecular formula C14H17N5O2 B2684545 N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 903077-95-2

N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No.: B2684545
CAS No.: 903077-95-2
M. Wt: 287.323
InChI Key: JGDJIHXTRDFZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include derivatives like N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide. This method provides a high-yielding, operationally simple route for synthesizing anthranilic acid derivatives and oxalamides, indicating its utility in creating a variety of chemically interesting and potentially biologically active compounds (Mamedov et al., 2016).

Biological Activity and Applications

  • The study on PET imaging of microglia targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) utilized a compound structurally related to this compound, demonstrating its potential application in noninvasively imaging reactive microglia and disease-associated neuroinflammation, which is crucial for understanding and treating various neuropsychiatric disorders (Horti et al., 2019).
  • Another study involving copper-catalyzed coupling reactions highlighted the use of oxalamide derivatives in facilitating Goldberg amidation, pointing towards their utility in synthetic chemistry for modifying bioactive molecules or creating new therapeutic agents (De, Yin, & Ma, 2017).
  • Arylpiperazine derivatives, which share structural similarities with the compound , have been identified as high-affinity ligands for serotonin receptors, indicating potential research applications in developing treatments for psychiatric disorders or understanding serotonin signaling pathways (Glennon, Naiman, Lyon, & Titeler, 1988).

Anticancer and Antimicrobial Properties

  • Research into N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, which are structurally related to the oxalamide derivative , has shown significant in vitro cytotoxic activity against human promyelocytic leukemia cells and some bacteria, suggesting potential applications in cancer and antimicrobial therapy (Asegbeloyin et al., 2014).

Properties

IUPAC Name

N-(2-cyanophenyl)-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-18-6-8-19(9-7-18)17-14(21)13(20)16-12-5-3-2-4-11(12)10-15/h2-5H,6-9H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDJIHXTRDFZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.